molecular formula C8H9BrFN B13609723 2-(2-Bromopropyl)-3-fluoropyridine

2-(2-Bromopropyl)-3-fluoropyridine

Cat. No.: B13609723
M. Wt: 218.07 g/mol
InChI Key: CLKISVCUNJHUSX-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to a propyl group at the second position and a fluorine atom at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)-3-fluoropyridine typically involves the bromination of 3-fluoropyridine followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a base such as sodium or potassium hydroxide in an organic solvent like ethanol. The reaction is usually carried out under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropyl)-3-fluoropyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like sodium or potassium hydroxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like sodium hydroxide or potassium hydroxide in ethanol are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Various substituted pyridines depending on the nucleophile used.

    Elimination Reactions: Alkenes such as 3-fluoropyridine derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(2-Bromopropyl)-3-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)-3-fluoropyridine involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropane: A halogenated hydrocarbon used in organic synthesis.

    3-Fluoropyridine: A fluorinated pyridine used as a precursor in various chemical reactions.

    2-Bromo-1-phenylpropane: A brominated aromatic compound with similar reactivity.

Uniqueness

2-(2-Bromopropyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and properties. This combination allows for versatile chemical transformations and applications in diverse fields.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

2-(2-bromopropyl)-3-fluoropyridine

InChI

InChI=1S/C8H9BrFN/c1-6(9)5-8-7(10)3-2-4-11-8/h2-4,6H,5H2,1H3

InChI Key

CLKISVCUNJHUSX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=N1)F)Br

Origin of Product

United States

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